

physical and chemical properties of 2,3-Dibromopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromopentane

Cat. No.: B1620338

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **2,3-Dibromopentane**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **2,3-dibromopentane**, a halogenated hydrocarbon with significant applications in organic synthesis and as a mechanistic probe in reaction studies. This document summarizes its key properties, outlines experimental protocols for its synthesis, and illustrates important reaction pathways.

Physical and Chemical Properties

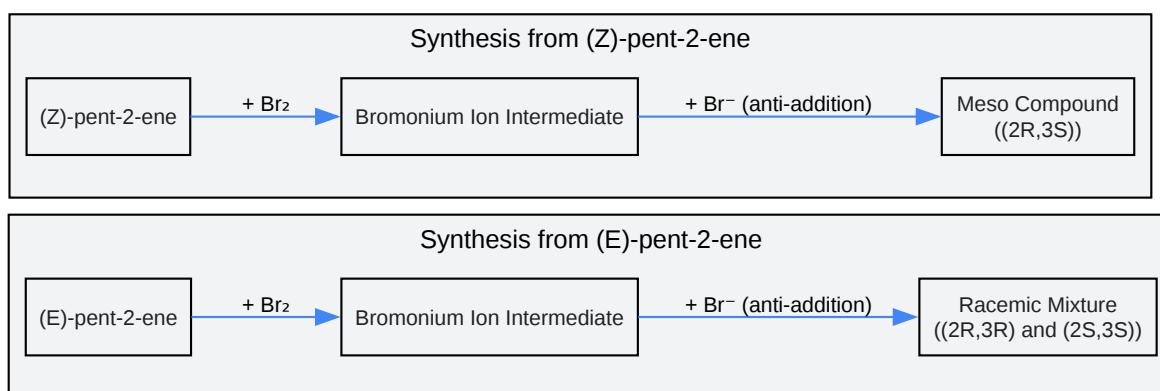
2,3-Dibromopentane ($C_5H_{10}Br_2$) is a colorless to pale yellow liquid at room temperature.^[1] It is characterized by its relatively high density and boiling point compared to its non-brominated alkane counterparts.^[1] The presence of two chiral centers at the second and third carbon atoms means that **2,3-dibromopentane** exists as a mixture of stereoisomers, which can influence its physical and chemical properties.^[1] It is soluble in common organic solvents like ether and chloroform but has limited solubility in water.^[1]

Quantitative Data

The following table summarizes the key physical and chemical properties of **2,3-dibromopentane**. Note that some values may vary slightly between different sources and stereoisomers.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ Br ₂	[1][2][3][4]
Molecular Weight	229.94 g/mol	[2][3][4]
CAS Number	5398-25-4	[1][2][3][4][5]
Melting Point	-56 °C	[2][3][5]
Boiling Point	177 °C at 760 mmHg; 91 °C (lit.)	[2][3][5][6]
Density	1.663 g/cm ³ ; 1.671 g/mL at 25 °C (lit.)	[2][3][5][6]
Refractive Index (n _{20/D})	1.499; 1.508 (lit.)	[2][5][6]
Flash Point	54.4 °C; >230 °F	[2][5]
Vapor Pressure	1.43 mmHg at 25°C	[2]
LogP	2.94330	[2][3]
Solubility	Soluble in ether and chloroform; limited solubility in water.	[1]

Stereoisomerism


2,3-Dibromopentane has two chiral centers (at C2 and C3), which gives rise to four possible stereoisomers (two pairs of enantiomers): (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between the (2R,3R) and (2R,3S) isomers (and other non-enantiomeric pairs) is diastereomeric. The stereochemistry of the starting alkene in the synthesis of **2,3-dibromopentane** dictates the resulting stereoisomers.

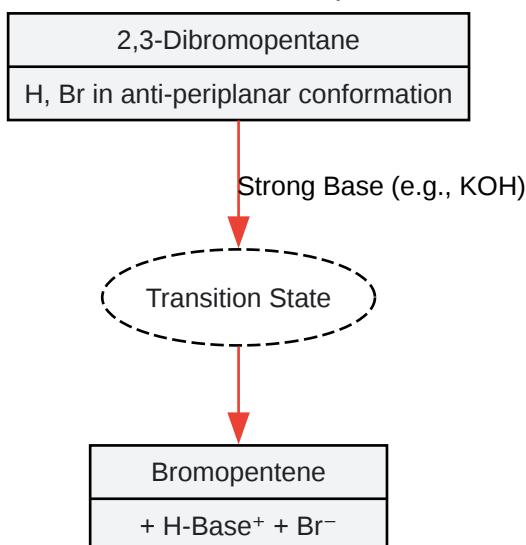
Chemical Synthesis and Reactions

Synthesis of 2,3-Dibromopentane

The most common method for synthesizing **2,3-dibromopentane** is through the electrophilic addition of bromine (Br_2) to pent-2-ene.[7] This reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms across the double bond.[7] The stereochemistry of the starting pent-2-ene determines the stereochemistry of the resulting **2,3-dibromopentane**.[7]

- From (E)-pent-2-ene: The anti-addition of bromine to (E)-pent-2-ene results in the formation of the racemic mixture of (2R,3R)- and (2S,3S)-**2,3-dibromopentane**.
- From (Z)-pent-2-ene: The anti-addition of bromine to (Z)-pent-2-ene yields the meso compound, (2R,3S)-**2,3-dibromopentane**.

[Click to download full resolution via product page](#)


Caption: Stereoselective synthesis of **2,3-dibromopentane** from (E)- and (Z)-pent-2-ene.

Elimination Reactions

2,3-Dibromopentane can undergo elimination reactions to form alkenes and alkynes, with the reaction outcome depending on the reaction conditions and the stereoisomer used.[7]

- Dehydrohalogenation: Treatment with a strong base, such as potassium hydroxide in ethanol, can lead to the formation of bromopentenes. Further elimination can produce pentynes. The E2 mechanism is favored with a strong, non-bulky base and requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms.

E2 Elimination of a 2,3-Dibromopentane Stereoisomer

[Click to download full resolution via product page](#)

Caption: Generalized E2 elimination pathway for **2,3-dibromopentane**.

Dehalogenation Reactions

Dehalogenation of **2,3-dibromopentane** can produce alkenes or the fully saturated alkane, pentane.^[7]

- With Zinc: Reaction with zinc dust in a suitable solvent leads to the formation of pent-2-ene. ^[8] This is a reductive elimination reaction.
- With Iodide Ions: Reaction with potassium iodide in acetone can also result in the formation of pent-2-ene.

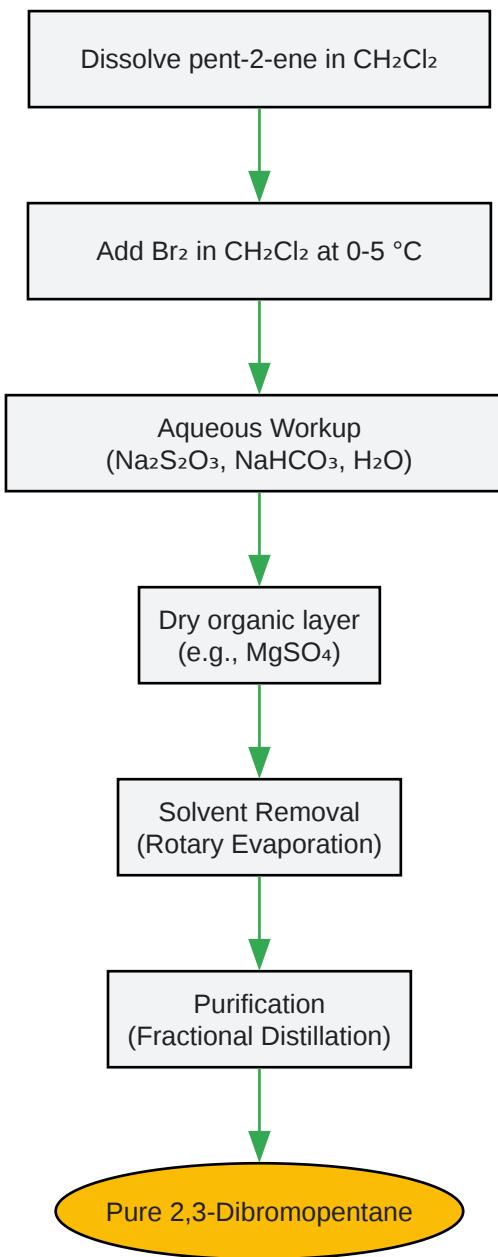
Experimental Protocols

Synthesis of 2,3-Dibromopentane from Pent-2-ene

This protocol describes a general procedure for the bromination of pent-2-ene.

Materials:

- Pent-2-ene (either E or Z isomer, or a mixture)


- Bromine (Br_2)
- Dichloromethane (CH_2Cl_2) or other suitable inert solvent
- Sodium thiosulfate solution (aqueous)
- Sodium bicarbonate solution (aqueous)
- Anhydrous magnesium sulfate or sodium sulfate
- Separatory funnel
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

Procedure:

- Dissolve a known amount of pent-2-ene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of pent-2-ene. The disappearance of the red-brown color of bromine indicates its consumption. Continue the addition until a faint bromine color persists.
- After the addition is complete, allow the reaction mixture to stir for an additional 15-20 minutes at room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with a dilute aqueous solution of sodium thiosulfate (to remove excess bromine), a dilute aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts), and water.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent by rotary evaporation to yield crude **2,3-dibromopentane**.
- The crude product can be purified by fractional distillation under reduced pressure.

General Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2,3-dibromopentane**.

Safety Information

2,3-Dibromopentane is considered an irritant to the eyes, respiratory system, and skin.[5]

Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[9] All manipulations should be carried out in a well-ventilated fume hood.[9]

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the characterization of **2,3-dibromopentane** and its stereoisomers. ¹H and ¹³C NMR spectra can provide detailed information about the structure and stereochemistry of the molecule.[10][11] Mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

Conclusion

2,3-Dibromopentane is a valuable compound in organic chemistry, both as a synthetic intermediate and as a model for studying reaction mechanisms, particularly those involving stereochemistry. A thorough understanding of its physical and chemical properties is crucial for its effective use in research and development. This guide has provided a detailed overview of these properties, along with practical experimental guidance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5398-25-4: 2,3-Dibromopentane | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]

- 4. 2,3-Dibromopentane | C5H10Br2 | CID 95366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 2,3-DIBROMOPENTANE | 5398-25-4 [chemicalbook.com]
- 7. 2,3-Dibromopentane | 5398-25-4 | Benchchem [benchchem.com]
- 8. Synthesize pentane from 2,3 -dibromopentane using any inorganic reagents... [askfilo.com]
- 9. Page loading... [guidechem.com]
- 10. 2,3-DIBROMOPENTANE(5780-13-2) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,3-Dibromopentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620338#physical-and-chemical-properties-of-2-3-dibromopentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com